3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-methoxy-2-methylphenyl group and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through high-throughput synthesis techniques. These methods often involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2-methylphenyl isocyanate
- 4-methoxy-2-methylphenylhydrazine
- 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Uniqueness
3-(4-methoxy-2-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-methoxy-2-methylphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-8(15-2)3-4-9(7)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJLFZGVBHIAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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